molecular formula C11H22N4O2 B12329675 6-(Dibutylamino)-1,3,5-triazinane-2,4-dione

6-(Dibutylamino)-1,3,5-triazinane-2,4-dione

Cat. No.: B12329675
M. Wt: 242.32 g/mol
InChI Key: WURHYSYVIXBDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dibutylamino)-1,3,5-triazinane-2,4-dione is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dibutylamino)-1,3,5-triazinane-2,4-dione typically involves the reaction of cyanuric chloride with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the dibutylamino groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Dibutylamino)-1,3,5-triazinane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dibutylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in organic solvents at controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions result in the formation of various substituted triazine derivatives.

Scientific Research Applications

6-(Dibutylamino)-1,3,5-triazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Dibutylamino)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diallylamino)-1,3,5-triazinane-2,4-dione
  • 6-(Diethylamino)-1,3,5-triazinane-2,4-dione
  • 6-(Dipropylamino)-1,3,5-triazinane-2,4-dione

Uniqueness

6-(Dibutylamino)-1,3,5-triazinane-2,4-dione is unique due to its specific dibutylamino substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other triazine derivatives may not be able to fulfill.

Properties

Molecular Formula

C11H22N4O2

Molecular Weight

242.32 g/mol

IUPAC Name

6-(dibutylamino)-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C11H22N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h9H,3-8H2,1-2H3,(H3,12,13,14,16,17)

InChI Key

WURHYSYVIXBDTB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1NC(=O)NC(=O)N1

Origin of Product

United States

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